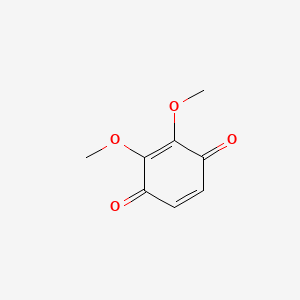

2,3-Dimethoxy-1,4-benzoquinone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethoxycyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NADHCXOXVRHBHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)C=CC1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185095 | |

| Record name | 2,3-Dimethoxy-p-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3117-02-0 | |

| Record name | 2,3-Dimethoxy-2,5-cyclohexadiene-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3117-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethoxy-p-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003117020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3117-02-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethoxy-p-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethoxy-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHOXY-P-BENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLV5JC86MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3-Dimethoxy-1,4-benzoquinone

Foreword: Understanding the Quinone Core

In the landscape of organic chemistry and drug development, few scaffolds are as functionally versatile as the quinone ring. These cyclic diketones are central to a vast array of biological processes, most notably electron transport in respiration (ubiquinones, coenzyme Q) and photosynthesis (plastoquinones). Their chemical reactivity, governed by a delicate balance of redox potential and electrophilicity, makes them privileged structures in medicinal chemistry. This guide focuses on a specific, yet highly significant member of this family: 2,3-Dimethoxy-1,4-benzoquinone (DMBQ). We will dissect its fundamental chemical properties, explore its reactivity through the lens of a laboratory scientist, and connect these molecular characteristics to its broader applications, providing researchers and drug development professionals with a comprehensive technical resource.

Section 1: Molecular Structure and Physicochemical Properties

This compound is a symmetrically substituted p-benzoquinone. The core of the molecule is a six-membered unsaturated ring containing two ketone functionalities in a para arrangement. The defining features are the two methoxy groups (-OCH₃) attached to the carbon-carbon double bond. These electron-donating groups are critical as they profoundly influence the molecule's electronic properties, and consequently, its reactivity and biological function.

Density functional theory (DFT) calculations have shown that the structural parameters and vibrational frequencies of methoxy-substituted benzoquinones are highly dependent on the orientation of the methoxy groups relative to the quinone ring.[1] This conformational flexibility can impact intermolecular interactions and crystal packing.[1]

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

| IUPAC Name | 2,3-dimethoxycyclohexa-2,5-diene-1,4-dione | PubChem[2] |

| CAS Number | 3117-02-0 | PubChem[2] |

| Molecular Formula | C₈H₈O₄ | PubChem[2] |

| Molecular Weight | 168.15 g/mol | PubChem[2] |

| Appearance | Yellow crystalline solid | |

| Melting Point | 65-67 °C | |

| Solubility | Soluble in acetone, ethanol, chloroform; sparingly soluble in water |

Section 2: Spectroscopic Characterization

Unambiguous identification and purity assessment are paramount in research. The following spectroscopic data provide a definitive fingerprint for DMBQ.

Table 2: Key Spectroscopic Data for this compound

| Technique | Characteristic Features |

| ¹H NMR (CDCl₃) | δ ~6.70 ppm (s, 2H): Singlet for the two equivalent vinylic protons on the quinone ring. The symmetrical substitution pattern simplifies the spectrum. δ ~4.05 ppm (s, 6H): Singlet for the six equivalent protons of the two methoxy groups. |

| ¹³C NMR (CDCl₃) | δ ~185 ppm: Carbonyl carbons (C=O). δ ~155 ppm: Carbons bearing the methoxy groups. δ ~135 ppm: Vinylic carbons (C-H). δ ~61 ppm: Methoxy group carbons (-OCH₃). |

| Infrared (IR) (KBr) | ~1660-1680 cm⁻¹: Strong absorption from the C=O stretching of the conjugated ketone. ~1600 cm⁻¹: C=C stretching of the quinone ring. ~1200-1250 cm⁻¹: Prominent C-O-C stretching from the methoxy ether linkage. |

| Mass Spectrometry (MS) | m/z 168 (M⁺): Molecular ion peak corresponding to the molecular weight. Fragmentation may involve the loss of methyl (-CH₃) or methoxy (-OCH₃) radicals. |

Note: Exact chemical shifts (δ) and absorption frequencies (cm⁻¹) can vary slightly based on the solvent and instrument used.

Section 3: Synthesis and Purification

While DMBQ can be sourced commercially, an in-house synthesis may be required for specific research applications, such as isotopic labeling. A common and reliable laboratory-scale synthesis involves the oxidation of the corresponding hydroquinone, 2,3-dimethoxyhydroquinone. This method is favored for its high yield and straightforward purification.

Experimental Protocol: Oxidation of 2,3-Dimethoxyhydroquinone

This protocol is based on established oxidation chemistry of hydroquinones.[3] The choice of a mild oxidizing agent like ferric chloride (FeCl₃) is crucial. Stronger oxidants could lead to ring-opening or other side reactions, compromising the yield and purity. The use of a mixed solvent system (e.g., water/methanol) ensures the solubility of both the hydroquinone starting material and the inorganic oxidant.

Materials:

-

2,3-Dimethoxyhydroquinone

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Methanol

-

Deionized water

-

Diethyl ether (or Dichloromethane)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 1.0 g of 2,3-dimethoxyhydroquinone in 50 mL of methanol with gentle stirring.

-

Oxidant Preparation: In a separate beaker, prepare a solution of 2.0 g of ferric chloride hexahydrate in 50 mL of deionized water.

-

Oxidation Reaction: While stirring the hydroquinone solution at room temperature, add the ferric chloride solution dropwise over 15-20 minutes. The solution will typically change color from colorless or pale to a deep yellow/orange, indicating the formation of the quinone.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the hydroquinone spot and the appearance of a new, less polar (higher Rf) yellow spot confirms the reaction's completion.

-

Workup & Extraction:

-

Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of deionized water.

-

Extract the aqueous layer three times with 50 mL portions of diethyl ether. The causality here is to move the organic-soluble DMBQ from the aqueous phase to the organic phase, leaving behind inorganic salts.

-

Combine the organic extracts.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude DMBQ as a yellow solid.

-

Purification: Recrystallize the crude product from a minimal amount of hot ethanol or isopropanol. This step is a self-validating system for purity; pure compounds form well-defined crystals upon slow cooling, while impurities tend to remain in the mother liquor. Filter the yellow crystals, wash with a small amount of cold solvent, and dry in a vacuum oven.

Caption: Workflow for the synthesis and purification of DMBQ.

Section 4: Core Chemical Reactivity

Redox Chemistry: The Electronic Heart of DMBQ

The defining characteristic of quinones is their ability to undergo reversible two-electron, two-proton reduction to form a hydroquinone. This process proceeds through a highly stable semiquinone radical intermediate. The electron-donating nature of the two methoxy groups increases the electron density on the quinone ring, which generally makes the reduction potential more negative compared to unsubstituted 1,4-benzoquinone. This means DMBQ is a slightly weaker oxidizing agent but its corresponding hydroquinone is a stronger reducing agent. This tunable redox property is fundamental to its biological activity and its use in materials science.[4]

Caption: The redox cycle of this compound.

The Diels-Alder Reaction: A Tool for Molecular Construction

DMBQ is an effective dienophile in the Diels-Alder reaction, a powerful [4+2] cycloaddition for forming six-membered rings.[5] The double bond of the quinone acts as the 2π-electron component (the dienophile), reacting with a conjugated diene (the 4π-electron component). The methoxy groups direct the regioselectivity of the reaction. Because they are electron-donating, they activate the double bond they are attached to for cycloaddition. This reaction is a cornerstone of synthetic chemistry, providing a direct route to complex polycyclic structures from simple starting materials.[2][6]

Caption: Representative Diels-Alder reaction with DMBQ.

Section 5: Relevance in Drug Discovery and Biological Systems

The chemical properties of DMBQ are directly linked to its observed biological effects, which include antimicrobial and antimalarial activities.[7] The primary mechanism of action is believed to be its ability to disrupt cellular redox homeostasis.

-

Redox Cycling and Oxidative Stress: Inside a cell, DMBQ can undergo reduction to its semiquinone form by cellular reductases (e.g., NADPH-cytochrome P450 reductase). This semiquinone can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide radical (O₂⁻•). This futile cycle generates significant amounts of reactive oxygen species (ROS), leading to oxidative stress, damage to cellular components (DNA, proteins, lipids), and ultimately, apoptosis or cell death. This is a common mechanism for the anticancer activity of many quinone-based drugs.[7]

-

Michael Acceptor Activity: The electron-deficient carbon atoms of the quinone ring are susceptible to nucleophilic attack (Michael addition) by biological nucleophiles, such as the thiol groups of cysteine residues in proteins. This covalent modification can irreversibly inhibit the function of critical enzymes, disrupting cellular signaling pathways. For related dimethoxy-benzoquinones, this has been shown to impact pathways like AKT/mTOR.[8][9]

Caption: Simplified mechanism of DMBQ-induced oxidative stress.

Section 6: Safety and Handling

Like most quinones, DMBQ should be handled with appropriate care. It is classified as an irritant and should be managed in a well-ventilated area, preferably a chemical fume hood.

Table 3: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement |

| ! | H315 | Causes skin irritation.[10] |

| ! | H319 | Causes serious eye irritation.[10] |

| ! | H335 | May cause respiratory irritation. |

| ! | H302 | Harmful if swallowed.[10] |

Data based on structurally related benzoquinones.

Safe Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (nitrile is suitable).

-

Handling: Avoid creating dust. Weigh and handle the solid material in a fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a simple organic molecule; it is a highly functional and reactive scaffold. Its properties are dictated by the interplay between its quinone core and its methoxy substituents. From its predictable spectroscopic signature and straightforward synthesis to its rich redox chemistry and utility in the Diels-Alder reaction, DMBQ serves as an exemplary model for understanding quinone chemistry. For researchers in drug discovery, its ability to induce oxidative stress and covalently modify proteins provides a clear rationale for its use as a lead structure in developing new therapeutic agents. This guide provides the foundational knowledge necessary to confidently handle, study, and exploit the chemical properties of this versatile compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,4-Benzoquinone synthesis - chemicalbook [chemicalbook.com]

- 4. ias.ac.in [ias.ac.in]

- 5. 1,4-Benzoquinone is a good Diels–Alder dienophile. Predict the pr... | Study Prep in Pearson+ [pearson.com]

- 6. researchgate.net [researchgate.net]

- 7. 2,6-Dimethoxy-1,4-Benzoquinone | C8H8O4 | CID 68262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,6-Dimethoxy-1,4-benzoquinone increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,6-Dimethoxy-1,4-benzoquinone Inhibits 3T3-L1 Adipocyte Differentiation via Regulation of AMPK and mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2,5-Dihydroxy-1,4-benzoquinone | C6H4O4 | CID 69213 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 2,3-Dimethoxy-1,4-benzoquinone

Foreword: The Molecular Detective's Guide to a Quinone Core

Our methodology is designed as a self-validating system. Each piece of analytical data does not merely stand alone but rather interlocks with others, creating a robust and undeniable structural proof. We will proceed as a molecular detective would: starting with broad clues about the molecular formula and functional groups, and progressively applying more sophisticated techniques to reveal the precise atomic connectivity. This guide is structured to not only provide the "what" but to emphasize the "why"—the causal logic behind each experimental choice and interpretation.

Part 1: Foundational Analysis - Molecular Formula and Key Functional Groups

Before delving into complex connectivity, we must first establish the elemental composition and the principal chemical motifs present. This foundational data provides the essential constraints for our structural hypothesis.

Mass Spectrometry (MS): Determining the Molecular Blueprint

Mass spectrometry is the initial and most critical step, as it provides the molecular weight of the compound. For 2,3-dimethoxy-1,4-benzoquinone, high-resolution mass spectrometry (HRMS) is employed to gain not just the nominal mass, but the exact mass, which allows for the confident determination of the molecular formula.

-

Expected Molecular Ion ([M]⁺•): 168.0423 g/mol

-

Calculated Molecular Formula: C₈H₈O₄

This formula is our first critical piece of evidence. From it, we can calculate the Degree of Unsaturation (DoU) , a value that indicates the total number of rings and/or multiple bonds within the structure.

DoU Calculation: DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 8 + 1 - (8/2) = 5

A DoU of 5 strongly suggests the presence of a benzene ring (DoU = 4) and an additional double bond or ring, which is consistent with the proposed benzoquinone structure.

Infrared (IR) Spectroscopy: Identifying the Chemical Bonds

IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a rapid and definitive confirmation of the functional groups present. For a quinone structure, the most telling signals are the carbonyl (C=O) and carbon-carbon double bond (C=C) stretches.

The IR spectrum acts as a functional group fingerprint. The intense absorptions in the carbonyl region are particularly diagnostic for quinone systems.[2] For 1,4-benzoquinone, the parent molecule, a strong C=O stretching band is observed around 1662-1683 cm⁻¹.[3]

Key Expected IR Absorptions for this compound:

| Wavenumber (cm⁻¹) | Bond Type | Intensity | Rationale |

| ~1660 - 1680 | C=O Stretch | Strong | Characteristic of the conjugated ketone groups in the quinone ring. |

| ~1600 - 1620 | C=C Stretch | Medium | Corresponds to the double bonds within the quinone ring. |

| ~1200 - 1250 | C-O-C Stretch | Strong | Asymmetric stretch of the aryl ether linkage from the methoxy groups. |

| ~2850 - 2960 | C-H Stretch (sp³) | Medium | Corresponds to the methyl protons of the two methoxy groups. |

| ~3050 - 3100 | C-H Stretch (sp²) | Weak | Corresponds to the vinyl protons on the quinone ring. |

The presence of these key bands provides strong, direct evidence for a methoxy-substituted quinone framework.

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-system of the benzoquinone core is an excellent chromophore. The absorption maxima (λmax) are sensitive to the substitution pattern on the ring. For comparison, the related 2,6-dimethoxy-1,4-benzoquinone exhibits two primary absorption bands at 289 nm and 392 nm.[4] A similar profile is expected for the 2,3-dimethoxy isomer.

-

π → π* transition: Expected around 280-290 nm. This is a high-energy, high-intensity absorption characteristic of the conjugated system.

-

n → π* transition: Expected at a longer wavelength, around 390-400 nm. This is a lower-intensity absorption involving the non-bonding electrons on the carbonyl oxygens.

The observation of these bands confirms the presence of a highly conjugated electronic system, consistent with our working hypothesis.

Part 2: Unambiguous Structure Determination via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms. By combining one-dimensional (¹H and ¹³C) and two-dimensional (HSQC, HMBC) experiments, we can assemble the molecular puzzle piece by piece.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum reveals the number of unique proton environments, their electronic surroundings (chemical shift), and their neighboring protons (spin-spin coupling). Due to the symmetry of this compound, a remarkably simple spectrum is predicted.

-

Two Methoxy Groups (-OCH₃): The six protons of the two methoxy groups are chemically equivalent. They are attached to sp² carbons and are expected to appear as a sharp singlet.

-

Two Vinyl Protons (-CH=): The two protons on the quinone ring are also chemically equivalent due to the molecule's C₂ symmetry. They are attached to electron-poor carbons and will be deshielded, appearing as a singlet downfield.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~6.70 | Singlet | 2H | H-5, H-6 | Vinyl protons on the electron-deficient quinone ring are significantly deshielded. They are equivalent and have no adjacent proton neighbors. |

| ~4.05 | Singlet | 6H | -OCH₃ | Methoxy protons are deshielded by the attached oxygen. The two groups are chemically equivalent. |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. Again, symmetry simplifies the spectrum.

-

Four unique signals are expected for the eight carbon atoms.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~185 | C-1, C-4 | Carbonyl carbons are highly deshielded due to the double bond to oxygen. They are equivalent by symmetry. |

| ~150 | C-2, C-3 | The sp² carbons bearing the electron-donating methoxy groups are shifted downfield. They are equivalent by symmetry. |

| ~135 | C-5, C-6 | The sp² carbons bonded to hydrogen are also downfield, but less so than the oxygen-substituted carbons. They are equivalent by symmetry. |

| ~61 | -OCH₃ | The sp³ carbons of the methoxy groups are the most shielded in the molecule. |

2D NMR: The Definitive Connectivity Map

While 1D NMR provides strong evidence, 2D NMR experiments create an undeniable map of C-H and long-range C-H correlations, serving as the ultimate validation of the proposed structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom to which it is directly attached. It is a highly sensitive technique that confirms the C-H bond framework.[5]

-

Expected HSQC Correlation: A cross-peak will connect the proton signal at ~6.70 ppm with the carbon signal at ~135 ppm, confirming the C5-H and C6-H bonds. A second cross-peak will link the methoxy proton signal at ~4.05 ppm to the methoxy carbon signal at ~61 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): This is the key experiment for piecing the molecular fragments together. It reveals correlations between protons and carbons that are two or three bonds away.[5] This allows us to connect the methoxy groups to the quinone ring and confirm the overall substitution pattern.

Key Expected HMBC Correlations:

| Proton (¹H) Signal (δ ppm) | Correlates to Carbon (¹³C) Signal (δ ppm) | Bond Distance | Significance |

| ~4.05 (-OCH₃) | ~150 (C-2, C-3) | 2-bond (²J) | Crucial Correlation: This proves that the methoxy groups are directly attached to the C-2 and C-3 positions of the quinone ring. The absence of a correlation to C-5/C-6 rules out the 2,5- or 2,6-isomers. |

| ~6.70 (H-5, H-6) | ~185 (C-1, C-4) | 3-bond (³J) | Confirms the vinyl protons are three bonds away from the carbonyl carbons, establishing the core 1,4-benzoquinone structure. |

| ~6.70 (H-5, H-6) | ~150 (C-2, C-3) | 3-bond (³J) | Further confirms the connectivity around the ring, linking the protonated carbons to the methoxy-substituted carbons. |

The combination of these 2D NMR experiments leaves no ambiguity in the final structure.

Part 3: Final Confirmation via Mass Spectrometry Fragmentation

While HRMS gives the molecular formula, analyzing the fragmentation pattern from a tandem MS (MS/MS) experiment provides corroborating structural evidence. The molecule is ionized and then fragmented, and the masses of the resulting pieces are analyzed. For quinones, common fragmentation pathways involve the loss of carbon monoxide (CO) and cleavage of substituents.[6]

A close analog, 2,3-dimethoxy-5-methyl-1,4-benzoquinone (Coenzyme Q0, MW=182.17), shows a prominent fragment from the loss of a methyl radical followed by CO. We can predict a similar pathway for our target molecule.

Predicted Fragmentation Pathway:

-

Molecular Ion ([M]⁺•) at m/z = 168: The intact molecule after ionization.

-

Loss of a methyl radical (•CH₃): Cleavage of a C-O bond in a methoxy group.

-

Fragment at m/z = 153

-

-

Loss of carbon monoxide (CO): A common fragmentation for quinones.

-

Fragment at m/z = 125

-

Observing this fragmentation pattern would provide the final piece of evidence, confirming the presence and connectivity of the methoxy groups.

Part 4: Visualizing the Elucidation Workflow & Protocols

A successful structure elucidation relies on a logical flow of information, where each experiment builds upon the last.

Integrated Workflow Diagram

Caption: Integrated workflow for the structure elucidation of this compound.

Standard Operating Protocols

The trustworthiness of data hinges on the robustness of the experimental protocol. The following are standardized, self-validating methodologies for acquiring the data discussed.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

-

Instrumentation: Utilize a Q-TOF or Orbitrap mass spectrometer coupled to a UPLC system.

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

-

Analysis: Acquire data in full scan mode over a range of m/z 50-500.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy below 5 ppm.

-

Data Processing: Determine the exact mass of the molecular ion peak and use the instrument's software to generate a predicted molecular formula. For MS/MS, subject the precursor ion (m/z 168) to collision-induced dissociation (CID) and record the product ion spectrum.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for good signal-to-noise.

-

2D NMR (HSQC/HMBC) Acquisition: Use standard gradient-selected pulse programs (e.g., gHSQCAD and gHMBCAD). For HMBC, set the long-range coupling delay to optimize for a J-coupling of 8 Hz.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Analyze cross-peaks in 2D spectra to build the connectivity map.

Conclusion

The structure of this compound is not merely suggested but definitively proven through the convergence of multiple, orthogonal analytical techniques. Mass spectrometry establishes the molecular formula (C₈H₈O₄), while IR and UV-Vis spectroscopy confirm the presence of the methoxy-substituted benzoquinone chromophore. It is, however, the comprehensive 1D and 2D NMR analysis that provides the irrefutable evidence. The simplicity of the ¹H and ¹³C spectra points to a highly symmetric molecule, and the crucial ²J correlation in the HMBC spectrum between the methoxy protons and the C-2/C-3 carbons locks the substituents into place, unambiguously distinguishing the target from its isomers. This integrated, logic-driven approach ensures the highest degree of scientific integrity and provides a reliable blueprint for the structural elucidation of related compounds.

References

- 1. This compound CAS#: 3117-02-0 [amp.chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 2,3-Dimethoxy-p-benzoquinone | C8H8O4 | CID 76565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3-Dimethoxy-5-methyl-1,4-benzoquinone | C9H10O4 | CID 69068 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: Unveiling the Potential of a Core Benzoquinone

An In-Depth Technical Guide to 2,3-Dimethoxy-1,4-benzoquinone (CAS: 3117-02-0)

This compound, identified by CAS Number 3117-02-0, is a pivotal member of the quinone family of organic compounds. Quinones are ubiquitous in nature and are central to critical biological processes, most notably electron transport in cellular respiration. This specific molecule, characterized by a benzoquinone ring substituted with two methoxy groups at the 2 and 3 positions, serves as a fundamental scaffold. While its methylated analog, 2,3-dimethoxy-5-methyl-1,4-benzoquinone (ubiquinone-0), is the core structure of the well-known coenzyme Q family, the unmethylated parent compound possesses its own unique profile of chemical reactivity and biological significance.[1] It has been isolated from natural sources, such as the root of Newbouldia laevis, and is noted for potential antimicrobial and antimalarial properties.[2] This guide provides an in-depth exploration of its chemical properties, synthesis, biological activities, and applications, offering a technical resource for professionals in the field of drug discovery and biochemical research.

Section 1: Physicochemical and Structural Characteristics

The utility of any compound in a research or development setting begins with a thorough understanding of its fundamental properties. This compound is a solid at room temperature with a distinct set of physicochemical characteristics that dictate its handling, solubility, and reactivity.

| Property | Value | Source |

| CAS Number | 3117-02-0 | PubChem[3] |

| Molecular Formula | C₈H₈O₄ | PubChem[3] |

| Molecular Weight | 168.15 g/mol | PubChem[3] |

| IUPAC Name | 2,3-dimethoxycyclohexa-2,5-diene-1,4-dione | PubChem[3] |

| Melting Point | 66-67 °C | ChemicalBook[2] |

| Boiling Point | 327.3±42.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.24±0.1 g/cm³ (Predicted) | ChemicalBook[2] |

| Appearance | Solid | HMDB[4] |

The planar quinone ring, flanked by two electron-donating methoxy groups, is the key to its chemical behavior. These methoxy groups influence the electron density of the quinone system, modulating its redox potential and its susceptibility to nucleophilic attack—a critical aspect explored in its biological interactions. Theoretical studies on related methoxy-substituted benzoquinones confirm that the orientation of the methoxy groups significantly impacts the molecule's structural parameters and vibrational frequencies.[5]

Section 2: Synthesis and Chemical Reactivity

While this compound can be isolated from natural sources, chemical synthesis provides a reliable and scalable source for research. A known synthetic route has been reported in the scientific literature, providing a basis for its laboratory preparation.[2]

The synthesis of related benzoquinones, such as the crucial Coenzyme Q series starting material 2,3-dimethoxy-5-methyl-1,4-benzoquinone, often involves the oxidation of a corresponding substituted phenol or aniline.[6][7] For instance, a common strategy involves the oxidation of 3,4,5-trimethoxytoluene using an oxidizing agent like hydrogen peroxide in acetic acid.[7] This highlights a general principle in quinone chemistry: the controlled oxidation of electron-rich aromatic systems.

Below is a conceptual workflow illustrating a generalized synthetic approach to a dimethoxy-benzoquinone derivative.

Caption: Generalized workflow for the synthesis of a dimethoxy-benzoquinone.

The core reactivity of this compound is dominated by its redox properties. The quinone moiety can undergo a two-electron, two-proton reduction to form the corresponding hydroquinone. This reversible transformation is central to its biological function.

Section 3: Biological Activity and Mechanisms of Action

The benzoquinone scaffold is a well-established pharmacophore, and its derivatives exhibit a wide spectrum of biological activities. The interest in this compound and its analogs stems from their potential roles in antimicrobial, antioxidant, and anti-inflammatory processes.

Redox Cycling and Antioxidant Properties

The defining feature of benzoquinones is their ability to participate in redox cycling. The quinone form can accept electrons to become a semiquinone radical anion, and further, a hydroquinone. Conversely, the hydroquinone can be oxidized back to the quinone, a process that can interact with molecular oxygen to produce reactive oxygen species (ROS). This duality means that depending on the cellular environment, it can act as either an antioxidant or a pro-oxidant.

The antioxidant activity of related benzoquinones, like idebenone, is attributed to the electron-donating properties of the reduced hydroquinone form, which can effectively scavenge free radicals.[8] Hydroxylated derivatives of dimethoxy-1,4-benzoquinones have been shown to be even stronger radical scavengers than their parent compounds.[9]

Caption: The redox cycle of a benzoquinone, illustrating its antioxidant potential.

Antimicrobial and Other Bioactivities

As a natural product from Newbouldia laevis, this compound is reported to have potential antimicrobial and antimalarial activities.[2] This aligns with the known properties of many quinone compounds, which can interfere with microbial metabolic pathways.

Furthermore, studies on the closely related 2,6-dimethoxy-1,4-benzoquinone have revealed a host of other activities that suggest promising avenues of research for the 2,3-isomer. These include:

-

Anti-inflammatory Effects: Alleviating ulcerative colitis in mouse models by suppressing the NLRP3 inflammasome.[10]

-

Anticancer Properties: Inducing apoptosis and cell cycle arrest in cancer cells and inhibiting tumor growth.[4][11]

-

Metabolic Regulation: Increasing skeletal muscle mass and performance by modulating the AKT/mTOR signaling pathway.[12]

While these activities are for a structural isomer, they underscore the therapeutic potential of the dimethoxy-benzoquinone scaffold. One patent application has also listed this compound as a potential opioid receptor antagonist.[13]

Section 4: Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool and a promising starting point for drug discovery.

-

Model Compound for Redox Biology: Its simple, well-defined structure is ideal for studying the fundamental mechanisms of electron transfer and oxidative stress in biological systems.[14]

-

Scaffold for Medicinal Chemistry: It serves as a versatile building block for the synthesis of more complex molecules. Researchers can modify the quinone ring to enhance potency, selectivity, and pharmacokinetic properties, aiming for novel therapeutics.[15]

-

Probe for Target Identification: Its ability to interact with various biological pathways makes it a useful probe to investigate enzyme function and identify new drug targets.

Section 5: Experimental Protocol: In Vitro Antioxidant Activity (DPPH Assay)

To provide a practical context, this section details a standard protocol for evaluating the radical scavenging activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This is a common, reliable method for screening antioxidant potential.

Principle

DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the scavenging activity of the compound.

Materials and Reagents

-

This compound (Test Compound)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Ascorbic Acid or Trolox (Positive Control)

-

Methanol or Ethanol (ACS Grade)

-

96-well microplate

-

Microplate spectrophotometer (capable of reading at ~517 nm)

-

Micropipettes

Step-by-Step Methodology

-

Preparation of Solutions:

-

DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Causality: This concentration provides a suitable initial absorbance for measurement. The solution should be freshly prepared and kept in the dark to prevent degradation.

-

Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Serial Dilutions: From the stock solution, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) of the test compound. Causality: Testing a range of concentrations is essential to determine the IC₅₀ value (the concentration required to scavenge 50% of the radicals).

-

Positive Control: Prepare serial dilutions of Ascorbic Acid or Trolox with the same concentration range as the test compound.

-

-

Assay Procedure:

-

Blank: Add 100 µL of methanol to a well. This is used to zero the spectrophotometer.

-

Control: Add 50 µL of methanol and 50 µL of the DPPH stock solution to a well. This represents 100% of the DPPH radical activity.

-

Test Samples: Add 50 µL of each dilution of the test compound to separate wells, followed by 50 µL of the DPPH stock solution.

-

Positive Control Samples: Add 50 µL of each dilution of the positive control to separate wells, followed by 50 µL of the DPPH stock solution.

-

-

Incubation and Measurement:

-

Mix the contents of the wells gently.

-

Incubate the plate in the dark at room temperature for 30 minutes. Causality: Incubation allows the scavenging reaction to reach completion. Protection from light is crucial as DPPH is light-sensitive.

-

Measure the absorbance of each well at 517 nm using the microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity for each concentration using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control = Absorbance of the control

-

A_sample = Absorbance of the test sample

-

-

Plot the % Inhibition against the concentration of the test compound to determine the IC₅₀ value.

-

Caption: Workflow diagram for the DPPH radical scavenging assay.

Section 6: Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling this compound. Based on available safety data, the compound is classified with the following hazards:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.[16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound (CAS 3117-02-0) is more than just a simple organic molecule; it is a versatile chemical entity with significant potential. Its well-defined structure, coupled with its inherent redox activity, makes it an excellent model for fundamental biochemical studies. The preliminary evidence of its antimicrobial properties, along with the broad spectrum of potent activities seen in its close structural relatives, positions it as a promising scaffold for the development of new therapeutic agents. For researchers in drug discovery and chemical biology, a comprehensive understanding of this compound's properties, from its synthesis to its biological interactions, is the first step toward unlocking its full potential.

References

- 1. 2,3-Dimethoxy-5-methyl-1,4-benzoquinone | C9H10O4 | CID 69068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 3117-02-0 [amp.chemicalbook.com]

- 3. 2,3-Dimethoxy-p-benzoquinone | C8H8O4 | CID 76565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Dimethoxy-1,4-Benzoquinone | C8H8O4 | CID 68262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone [journal.buct.edu.cn]

- 8. Antioxidant properties of 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone (idebenone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydroxylated derivatives of dimethoxy-1,4-benzoquinone as redox switchable earth-alkaline metal ligands and radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [2,6-dimethoxy-1,4-benzoquinone alleviates dextran sulfate sodium-induced ulcerative colitis in mice by suppressing NLRP3 inflammasome activation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,6-Dimethoxy-1,4-benzoquinone increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US20130289061A1 - Methods and compositions to prevent addiction - Google Patents [patents.google.com]

- 14. nbinno.com [nbinno.com]

- 15. Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives [mdpi.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Natural Sources of 2,3-Dimethoxy-1,4-benzoquinone: A Technical Guide for Researchers

Abstract

2,3-Dimethoxy-1,4-benzoquinone is a naturally occurring compound of significant interest to the scientific community, particularly in the fields of drug discovery and natural product chemistry. Its presence in various plant and microbial species, coupled with a range of reported biological activities, underscores its potential as a lead molecule for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the natural sources, biosynthesis, isolation, and biological activities of this compound, tailored for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound belongs to the class of para-benzoquinones, which are characterized by a cyclohexadiene-1,4-dione core structure. The presence of two methoxy groups at the C2 and C3 positions significantly influences its physicochemical properties and biological activities. Benzoquinones are widely distributed in nature and are involved in crucial biological processes such as electron transport and oxidative phosphorylation[1]. The structural simplicity and synthetic tractability of benzoquinones make them attractive scaffolds for chemical modification and the development of new drug candidates[1].

Natural Occurrences of this compound

This compound has been identified in a variety of natural sources, spanning the plant and fungal kingdoms. Its presence is often associated with the plant's defense mechanisms or as a metabolic byproduct.

Plant Sources

The primary and most well-documented plant source of this compound is Newbouldia laevis, a plant widely used in traditional African medicine. It has been isolated from the root and stem bark of this plant[2][3]. Another reported plant source is Ambrosia trifida, commonly known as giant ragweed. While the presence of this compound in Ambrosia trifida is documented, detailed studies on its concentration and function in this plant are less common.

A related compound, 2,6-dimethoxy-1,4-benzoquinone, has been isolated from wheat germ, highlighting the potential for gramineous plants to produce methoxylated benzoquinones[4][5].

Fungal and Microbial Sources

While direct isolation of this compound from fungi is not extensively documented, the closely related compound, 2,3-dimethoxy-5-methyl-1,4-benzoquinone (Coenzyme Q₀), is a known metabolite in various fungi, including Antrodia cinnamomea and Taiwanofungus salmoneus, and the bacterium Escherichia coli. This suggests that the biosynthetic machinery for producing the this compound core is present in the microbial world. Fungal endophytes, which reside within plant tissues, are a promising and largely untapped source of novel bioactive compounds, and it is plausible that endophytic fungi associated with plants like Newbouldia laevis may also produce this compound[6][7][8][9][10].

Table 1: Documented and Potential Natural Sources of this compound and Related Compounds

| Compound | Source Organism | Kingdom | Part of Organism/Metabolite Type | Reference(s) |

| This compound | Newbouldia laevis | Plantae | Root and Stem Bark | [2][3] |

| This compound | Ambrosia trifida | Plantae | Not specified | |

| 2,3-Dimethoxy-5-methyl-1,4-benzoquinone | Antrodia cinnamomea | Fungi | Fruiting Body | |

| 2,3-Dimethoxy-5-methyl-1,4-benzoquinone | Taiwanofungus salmoneus | Fungi | Not specified | |

| 2,3-Dimethoxy-5-methyl-1,4-benzoquinone | Escherichia coli | Bacteria | Metabolite | |

| 2,6-Dimethoxy-1,4-benzoquinone | Triticum aestivum (Wheat) | Plantae | Germ | [4][5] |

Biosynthesis of this compound

The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on the known biosynthesis of other plant-derived quinones, a putative pathway can be proposed. Plant quinones are generally synthesized via several major metabolic routes, including the acetate-polymalonate pathway and the shikimic acid-o-succinoylbenzoic acid pathway[11]. The biosynthesis of the benzoquinone ring of Coenzyme Q in eukaryotes originates from tyrosine or phenylalanine via 4-hydroxybenzoate.

The formation of this compound likely involves a series of hydroxylation and O-methylation steps on a benzoquinone precursor. The key enzymes in this process are likely to be hydroxylases (such as cytochrome P450 monooxygenases) and O-methyltransferases (OMTs). O-methyltransferases, which utilize S-adenosyl-L-methionine (SAM) as a methyl group donor, are crucial for the biosynthesis of a wide range of secondary metabolites in plants, including flavonoids and quinones[12][13][14].

A plausible biosynthetic route could start from a simple benzoquinone precursor, which undergoes sequential hydroxylation and methylation reactions to yield the final product.

Figure 1: A putative biosynthetic pathway for this compound.

Extraction and Isolation from Natural Sources

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The choice of solvent and chromatographic conditions is critical for achieving a high yield and purity of the target compound.

General Workflow

The general workflow for the extraction and isolation of this compound involves the following steps:

-

Sample Preparation: The plant or fungal material is dried and ground to a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered material is extracted with a suitable organic solvent. Common methods include maceration, soxhlet extraction, and ultrasound-assisted extraction. The choice of solvent depends on the polarity of the target compound. For benzoquinones, solvents like methanol, ethanol, ethyl acetate, or chloroform are often used[15].

-

Fractionation: The crude extract is often fractionated using liquid-liquid partitioning to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction containing the target compound is then subjected to one or more chromatographic techniques for purification. Column chromatography using silica gel or Sephadex is a common method. The mobile phase is optimized to achieve good separation of the target compound from other components in the mixture[16][17][18].

-

Crystallization: The purified compound is often crystallized from a suitable solvent to obtain a highly pure solid product.

Figure 2: General workflow for the extraction and isolation of this compound.

Exemplary Protocol for Isolation from Newbouldia laevis Root Bark

The following is a representative protocol for the isolation of this compound from the root bark of Newbouldia laevis, based on general phytochemical isolation procedures.

Materials:

-

Dried and powdered root bark of Newbouldia laevis

-

Methanol (analytical grade)

-

n-Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Silica gel for column chromatography (60-120 mesh)

-

Rotary evaporator

-

Chromatography column

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Extraction:

-

Macerate 1 kg of the powdered root bark in 5 L of methanol for 72 hours at room temperature with occasional shaking.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

-

Fractionation:

-

Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v) and partition successively with n-hexane and ethyl acetate.

-

Separate the layers and concentrate the ethyl acetate fraction to dryness. This fraction is expected to be enriched with moderately polar compounds like this compound.

-

-

Column Chromatography:

-

Prepare a silica gel column using a slurry of silica gel in n-hexane.

-

Dissolve the dried ethyl acetate fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions and monitor the separation using TLC. Visualize the spots under UV light or by staining with a suitable reagent.

-

Combine the fractions containing the target compound, which should appear as a distinct spot on the TLC plate.

-

-

Purification:

-

Concentrate the combined fractions containing this compound.

-

Recrystallize the residue from a suitable solvent system (e.g., ethanol/water or acetone/hexane) to obtain pure crystals of this compound.

-

-

Characterization:

-

Confirm the identity and purity of the isolated compound using spectroscopic techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and comparison with literature data.

-

Biological Activities and Therapeutic Potential

This compound and its structural analogs have demonstrated a range of biological activities, making them promising candidates for drug development.

Antimicrobial Activity

Benzoquinones are known for their antimicrobial properties against a broad spectrum of microorganisms[19]. The antibacterial activity of 2,3-dimethoxybenzoquinone has been reported against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli[20]. The closely related 2,6-dimethoxy-1,4-benzoquinone has shown significant inhibitory activity against foodborne pathogens, with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against S. aureus[4][5]. The antimicrobial mechanism of benzoquinones is thought to involve the generation of reactive oxygen species (ROS) and interference with cellular respiration.

Table 2: Reported Antimicrobial Activity of Methoxylated Benzoquinones

| Compound | Microorganism | Activity (MIC in µg/mL) | Reference(s) |

| 2,6-Dimethoxy-1,4-benzoquinone | Staphylococcus aureus | 8 | [4][5] |

| 2,6-Dimethoxy-1,4-benzoquinone | Bacillus cereus | 32 | [4] |

| 2,6-Dimethoxy-1,4-benzoquinone | Escherichia coli | 64 | [4] |

| 2,6-Dimethoxy-1,4-benzoquinone | Salmonella typhimurium | 64 | [4] |

| 2,3-Dimethoxybenzoquinone | Staphylococcus aureus | Activity reported (no MIC value) | [20] |

| 2,3-Dimethoxybenzoquinone | Escherichia coli | Activity reported (no MIC value) | [20] |

Antimalarial Activity

One of the most significant reported biological activities of this compound is its potential as an antimalarial agent[5]. Several studies have highlighted the antiplasmodial activity of extracts from Newbouldia laevis, the plant from which this compound is isolated. The antimalarial activity of quinones is often attributed to their ability to interfere with the parasite's electron transport chain and to generate oxidative stress[21][22][23]. Naphthoquinones, which share the quinone core, are known to inhibit key parasitic enzymes such as dihydroorotate dehydrogenase[22]. While specific IC₅₀ values for this compound against Plasmodium falciparum are not widely reported, the known antiplasmodial activity of related quinones suggests that it is a promising area for further investigation.

Figure 3: Proposed mechanism of antimalarial action for this compound.

Conclusion and Future Perspectives

This compound is a naturally occurring molecule with significant potential in the development of new therapeutic agents. Its presence in medicinal plants like Newbouldia laevis provides a basis for its traditional uses and a starting point for modern drug discovery efforts. While its antimicrobial and antimalarial activities are promising, further research is needed to fully elucidate its mechanisms of action and to conduct comprehensive structure-activity relationship studies. The development of efficient and scalable synthetic routes will also be crucial for its future development as a therapeutic agent. The exploration of other natural sources, particularly fungal endophytes, may lead to the discovery of novel analogs with enhanced biological activities.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. In Vitro Antiplasmodial Activity and Cytotoxic Effect of (Z)-2-Benzylidene-4, 6-Dimethoxybenzofuran-3(2H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial activities of 1,4-benzoquinones and wheat germ extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Update of Fungal Endophyte Diversity and Strategies for Augmenting Therapeutic Potential of their Potent Metabolites: Recent Advancement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Antifungal Secondary Metabolites Produced by the Fungal Endophytes: Chemical Diversity and Potential Use in the Development of Biopesticides [frontiersin.org]

- 9. Endophytic Fungi: An Effective Alternative Source of Plant-Derived Bioactive Compounds for Pharmacological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antifungal Secondary Metabolites Produced by the Fungal Endophytes: Chemical Diversity and Potential Use in the Development of Biopesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. nijournals.org [nijournals.org]

- 16. Purification [chem.rochester.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pnas.org [pnas.org]

- 20. researchgate.net [researchgate.net]

- 21. 1,4-Naphthoquinones and Others NADPH-Dependent Glutathione Reductase-Catalyzed Redox Cyclers as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

2,3-Dimethoxy-1,4-benzoquinone biological activity

An In-depth Technical Guide to the Biological Activity of 2,3-Dimethoxy-1,4-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (DMBQ) is a naturally occurring quinone derivative that has garnered significant scientific interest for its diverse and potent biological activities. As a metabolite found in various plant species, DMBQ represents a promising scaffold for therapeutic development. This technical guide provides a comprehensive overview of its primary biological effects, focusing on its anticancer, antioxidant, and anti-inflammatory properties. We delve into the molecular mechanisms underpinning these activities and provide detailed, field-proven experimental protocols for their investigation. This document is designed to serve as a foundational resource for researchers aiming to explore the therapeutic potential of DMBQ, offering both the theoretical basis and the practical methodologies required for rigorous scientific inquiry.

Introduction to this compound (DMBQ)

1,4-Benzoquinones are a class of organic compounds that are widely distributed in nature and play crucial roles in biological systems, including acting as cofactors in mitochondrial electron transport (e.g., Coenzyme Q10).[1] Their chemical structure, characterized by a cyclohexadiene-dione ring, makes them redox-active molecules capable of participating in electron transfer reactions. This compound is a specific derivative found in root extracts of plants like Newbouldia laevis and has been traditionally associated with antimicrobial and antimalarial properties.[2] Modern research has expanded its profile, revealing a spectrum of activities relevant to complex diseases such as cancer and neurodegenerative disorders.[1][3] This guide synthesizes the current understanding of DMBQ's biological functions and provides the technical framework to validate and expand upon these findings.

Core Biological Activities and Mechanisms of Action

DMBQ's therapeutic potential stems from its ability to modulate multiple cellular pathways. Its activity is often linked to its redox properties, allowing it to act as both an antioxidant and, under certain conditions, a pro-oxidant, a duality that is particularly relevant to its anticancer effects.

Caption: Overview of DMBQ's multifaceted biological activities and their mechanisms.

Anticancer Activity

The anticancer properties of quinone derivatives are well-documented, with several acting as clinical agents.[4] Their efficacy often arises from mechanisms including the induction of oxidative stress, DNA damage, and inhibition of critical signaling pathways like STAT3 and NF-κB.[5] DMBQ and its isomers have shown potent cytotoxicity against various cancer cell lines.[6][7]

Mechanism of Action: Induction of Apoptosis

A primary mechanism of DMBQ's anticancer effect is the induction of apoptosis, or programmed cell death. This is often triggered by the generation of intracellular Reactive Oxygen Species (ROS), which leads to mitochondrial dysfunction and the activation of the caspase cascade.[5]

-

Mitochondrial (Intrinsic) Pathway: DMBQ can induce the translocation of pro-apoptotic proteins like Bax to the mitochondria.[8] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytochrome c then binds to APAF1, forming the apoptosome, which activates the initiator caspase-9.[9] Activated caspase-9 proceeds to cleave and activate effector caspases, such as caspase-3.[9][10]

-

Caspase Cascade and Substrate Cleavage: Active caspase-3 is a key executioner of apoptosis, cleaving numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[11] PARP cleavage is a hallmark of apoptosis and is readily detectable by Western blot.

Caption: DMBQ-induced intrinsic apoptosis pathway via ROS and caspase activation.

Antioxidant Activity

Paradoxically, while DMBQ can induce oxidative stress in cancer cells, it also possesses potent antioxidant properties. This activity is primarily attributed to its hydroquinone form, which can effectively scavenge a variety of free radicals.[12] The antioxidant efficiency of related quinones has been shown to be comparable to that of Vitamin E or Trolox.[1][12][13]

Mechanism of Action: Redox Cycling and Radical Scavenging

The antioxidant function of DMBQ involves redox cycling between its quinone and hydroquinone forms. The hydroquinone form can donate electrons to neutralize free radicals, thereby becoming oxidized back to the quinone.[12] This ability to scavenge radicals protects cells from oxidative damage, a mechanism that underlies its neuroprotective effects.[3][12]

Anti-inflammatory and Neuroprotective Effects

Chronic inflammation and oxidative stress are key drivers of neurodegenerative diseases. DMBQ's ability to mitigate these processes positions it as a potential neuroprotective agent.[3][12] Studies on related 1,4-naphthoquinones have demonstrated protection against neurotoxins by suppressing oxidative stress, reducing ROS and nitric oxide formation, and restoring mitochondrial function.[3][14] The anti-inflammatory effects of DMBQ are linked to the inhibition of pro-inflammatory signaling pathways and the modulation of inflammatory protein secretion from immune cells like macrophages.[6][15][16]

Experimental Evaluation: Protocols and Methodologies

To validate the biological activities of DMBQ, a series of robust and reproducible in vitro assays are essential. The following section provides detailed protocols for core experiments.

Assessment of Cytotoxicity: The MTT Assay

The MTT assay is a foundational colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17] Metabolically active cells use mitochondrial reductase enzymes to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[18] The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.[17]

Caption: Standard experimental workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

-

Cell Plating (Day 1):

-

Harvest and count cells, ensuring viability is >90%.

-

Dilute cells to an optimal density (determined empirically for each cell line, typically 5,000-10,000 cells/well).[19]

-

Plate 100 µL of the cell suspension into each well of a 96-well plate. Include control wells with media only for background measurement.[18]

-

Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[19]

-

-

Compound Treatment (Day 2):

-

Prepare serial dilutions of DMBQ in complete culture medium.

-

Carefully remove the old medium from the wells and add 100 µL of the DMBQ-containing medium (or vehicle control) to the respective wells.

-

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[19]

-

-

MTT Incubation and Measurement (Assay Day):

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[17]

-

Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[18][20]

-

Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[18]

-

Causality Insight: This step is critical as only live cells with active mitochondria can reduce MTT. The incubation time may need optimization depending on the cell line's metabolic rate.

-

Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or adherent cells.

-

Add 100-150 µL of a solubilization solvent (e.g., DMSO, or acidified isopropanol) to each well to dissolve the formazan crystals.[20]

-

Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[20]

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance.

-

Measurement of Intracellular ROS: The DCFDA Assay

This assay quantifies intracellular ROS levels using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H₂DCFDA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H₂DCF. ROS then oxidize H₂DCF into the highly fluorescent 2',7'-dichlorofluorescein (DCF), whose intensity is proportional to the intracellular ROS level.[21]

Detailed Protocol: DCFDA Assay

-

Cell Preparation:

-

Plate cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.[22]

-

Causality Insight: A black plate is used to minimize background fluorescence and light scattering, enhancing signal-to-noise ratio.

-

Treat cells with DMBQ at various concentrations for the desired time. Include an untreated control and a positive control (e.g., 50 µM Tert-butyl hydroperoxide (TBHP) for 2 hours).[21]

-

-

DCFDA Staining and Measurement:

-

After treatment, carefully remove the medium and wash the cells once with sterile Phosphate-Buffered Saline (PBS).[22]

-

Prepare a fresh working solution of DCFDA (typically 10-20 µM) in serum-free medium or PBS. Protect the solution from light.[21]

-

Add 100 µL of the DCFDA working solution to each well.

-

Incubate the plate for 30-45 minutes at 37°C in the dark.[21][22]

-

Remove the DCFDA solution and wash the cells again with PBS.

-

Add 100 µL of PBS to each well.

-

Immediately measure the fluorescence using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[22]

-

Express the results as a fold change in fluorescence intensity relative to the untreated control.

-

Analysis of Apoptosis Markers: Western Blotting

Western blotting is a powerful technique to detect specific proteins and confirm the activation of apoptotic pathways. Key targets include the cleavage of caspase-3 and PARP.[11]

Detailed Protocol: Western Blot for Apoptosis Markers

-

Protein Extraction:

-

Treat cells with DMBQ for the desired time period.

-

Harvest the cells and lyse them on ice using RIPA buffer supplemented with a protease inhibitor cocktail.[8]

-

Centrifuge the lysates at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.[8]

-

Collect the supernatant containing the total protein and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5-10 minutes.[8]

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Run the gel to separate proteins by molecular weight.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for your targets (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax) overnight at 4°C with gentle agitation.[8][10] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Causality Insight: Using an antibody specific to the cleaved (active) form of a protein, like caspase-3, is crucial for definitively demonstrating the activation of the apoptotic pathway.[9][11]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Wash the membrane again three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Table 1: Expected Outcomes of DMBQ Treatment in Cancer Cells

| Assay | Parameter Measured | Expected Result with DMBQ Treatment | Rationale |

| MTT Assay | Cell Viability (%) | Decrease (Dose- and time-dependent) | Induction of cell death and/or inhibition of proliferation. |

| DCFDA Assay | ROS Levels (Fold Change) | Increase | DMBQ acts as a pro-oxidant in cancer cells, inducing oxidative stress. |

| Western Blot | Cleaved Caspase-3 | Increase | Activation of the executioner caspase, confirming apoptosis.[10] |

| Western Blot | Cleaved PARP | Increase | Cleavage of PARP by active caspase-3 is a hallmark of apoptosis.[10] |

| Western Blot | Bcl-2/Bax Ratio | Decrease | A shift towards pro-apoptotic proteins, favoring mitochondrial permeabilization.[10] |

Conclusion and Future Directions

This compound is a compelling natural product with a diverse pharmacological profile. Its ability to selectively induce apoptosis in cancer cells, while also providing antioxidant and neuroprotective benefits, highlights its therapeutic potential. The duality of its redox activity—acting as a pro-oxidant in malignant cells and an antioxidant in others—is a fascinating area that warrants further investigation.

Future research should focus on in vivo studies to confirm the efficacy and safety of DMBQ in preclinical models of cancer and neurodegeneration.[23] A deeper exploration of its specific molecular targets and the upstream signaling events that dictate its pro-oxidant versus antioxidant behavior will be crucial for its rational development as a therapeutic agent. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to undertake these important investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound CAS#: 3117-02-0 [amp.chemicalbook.com]

- 3. Neuroprotective Effect of 1,4-Naphthoquinones in an In Vitro Model of Paraquat and 6-OHDA-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-cancer activities of 1,4-naphthoquinones: a QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. biotech.illinois.edu [biotech.illinois.edu]

- 10. researchgate.net [researchgate.net]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Antioxidant properties of 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone (idebenone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Effects of 2′,6′-dihydroxy-4′-methoxydihidrochalcone on innate inflammatory response | Semantic Scholar [semanticscholar.org]

- 17. broadpharm.com [broadpharm.com]

- 18. atcc.org [atcc.org]

- 19. texaschildrens.org [texaschildrens.org]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 23. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of action of 2,3-Dimethoxy-1,4-benzoquinone

An In-Depth Technical Guide to the Mechanism of Action of 2,3-Dimethoxy-1,4-benzoquinone

Abstract

This compound (DMBQ), a naturally occurring phytochemical, has garnered significant scientific interest for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. As a member of the quinone family, its mechanism of action is multifaceted, primarily revolving around its ability to disrupt cellular redox homeostasis and energy metabolism. This technical guide provides an in-depth exploration of the core mechanisms through which DMBQ exerts its cellular effects. We will dissect its role in redox cycling and reactive oxygen species (ROS) generation, its impact on mitochondrial respiration, and its modulation of critical cell signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed mechanistic overview but also field-proven experimental protocols to investigate these actions.

Introduction: The Chemical and Biological Landscape of DMBQ

This compound is a quinone derivative characterized by a benzene ring with two carbonyl groups in the para position and two methoxy groups at the 2 and 3 positions. This structure is a key component of more complex molecules like Coenzyme Q0, the quinone core of the vital mitochondrial electron carrier Coenzyme Q10[4][5]. Found in natural sources such as fermented wheat germ, DMBQ's biological significance stems from its versatile chemical reactivity, which allows it to participate in a range of cellular processes[2][6]. Its therapeutic potential is linked to its ability to selectively induce cytotoxicity in rapidly proliferating cells, such as cancer cells, which often exhibit a state of increased intrinsic oxidative stress[7][8].

Core Mechanisms of Action